molecular formula C₂₄H₃₀O₁₂ B1141244 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol CAS No. 213264-93-8

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol

Cat. No.: B1141244
CAS No.: 213264-93-8
M. Wt: 510.49
InChI Key:
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Description

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₀O₁₂ and its molecular weight is 510.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Studies

Research on 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol has focused on its applications in synthetic chemistry, particularly in the synthesis of complex oligosaccharides and glycomimetics. The compound is utilized as a building block for the synthesis of β-D-glucose oligosaccharides, as demonstrated by Zeng and Kong (2003) in their work on creating glucohexaose derivatives for studying Phytophthora parasitica (Zeng & Kong, 2003). Similarly, DFT studies by Whitfield (2007) on the ionization of alpha and beta glycopyranosyl donors have contributed to our understanding of glycosylation processes, highlighting the importance of the compound in mimicking enzyme transition states (Whitfield, 2007).

Glycomimetics and Biological Applications

The compound has been employed in the synthesis of glycomimetics and studying their biological functions. For instance, Kuszmann, Medgyes, and Boros (2004) explored two approaches to synthesize 3-beta-D-glucopyranosyl-D-glucitol, showcasing the compound's versatility in glycosidation reactions and its potential applications in developing therapeutics or biochemical tools (Kuszmann et al., 2004).

Advanced Materials and Functionalization

In materials science, the compound's glycosylation capacity is leveraged to create novel materials with specific functionalities. Aversa et al. (2005) demonstrated the use of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose in the synthesis of multivalent thiosaccharides, potentially useful in biological recognition and materials science (Aversa et al., 2005).

Chemical Biology and Drug Design

In chemical biology and drug design, the compound's role is crucial for synthesizing molecules with potential therapeutic applications. Witczak, Lorchak, and Nguyen (2007) described a click chemistry approach to produce novel 4-deoxy-(1-->5)-5-C-thiodisaccharides, illustrating how such molecules can be designed for specific biological functions or as drug candidates (Witczak et al., 2007).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The propargyl function in organic synthesis, which is a feature of related compounds, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction. This suggests potential future directions for the synthesis of different triazole or isoxazole derivatives .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2-phenyl-1,3-dioxan-5-yl)oxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O12/c1-13(25)29-12-19-20(32-14(2)26)21(33-15(3)27)22(34-16(4)28)24(36-19)35-18-10-30-23(31-11-18)17-8-6-5-7-9-17/h5-9,18-24H,10-12H2,1-4H3/t18?,19-,20-,21+,22-,23?,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCALRXNXUDXSR-BTNZFBCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858431
Record name 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213264-93-8
Record name 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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